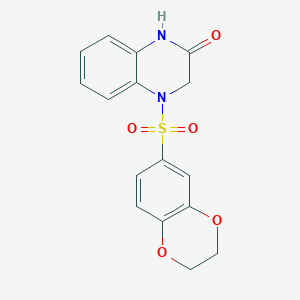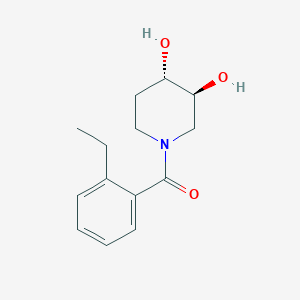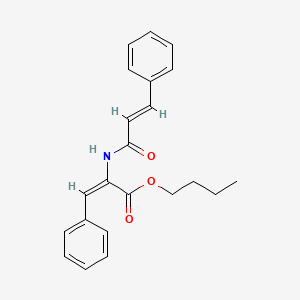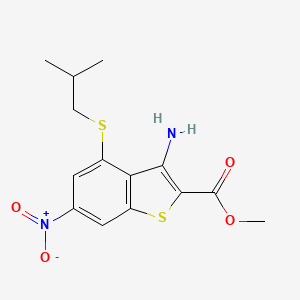![molecular formula C13H20N2O4S B5264213 5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5264213.png)
5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide is a selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of autoimmune diseases. This results in a reduction of inflammation and other disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit TYK2 signaling in vitro and in vivo. In preclinical models of autoimmune diseases, this compound has been shown to reduce inflammation, autoantibody production, and other disease symptoms. In clinical trials, this compound has been shown to be well-tolerated and has demonstrated efficacy in reducing disease activity in patients with psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical models of autoimmune diseases, which provides a strong rationale for its clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide. One potential application is the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in clinical settings. Finally, the development of more potent and selective TYK2 inhibitors may provide additional therapeutic options for autoimmune diseases.
Synthesemethoden
The synthesis of 5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 2-methoxy-N-methylbenzamide with sec-butylamine to form a secondary amine. The resulting compound is then treated with p-toluenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-[(sec-butylamino)sulfonyl]-2-methoxy-N-methylbenzamide has been extensively studied in preclinical models of autoimmune diseases, where it has been shown to effectively inhibit TYK2 signaling and reduce inflammation. In a mouse model of psoriasis, this compound was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce autoantibody production and improve kidney function. These preclinical studies have provided a strong rationale for the clinical development of this compound as a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
5-(butan-2-ylsulfamoyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-9(2)15-20(17,18)10-6-7-12(19-4)11(8-10)13(16)14-3/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLGLFPTSDUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3,4-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5264133.png)

![ethyl 1-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B5264154.png)
![4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5264163.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5264165.png)

![3-(3,4-dimethoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5264173.png)
![2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5264189.png)


![1-[3-(benzylthio)propanoyl]piperidine-4-carboxamide](/img/structure/B5264228.png)
![N-cyclopropyl-1'-(2-methylthieno[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5264230.png)
![2-[(2-chlorobenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B5264237.png)
![N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5264244.png)
